molecular formula C21H24F3N3O4 B1401784 {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester CAS No. 1311279-83-0

{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester

Cat. No.: B1401784
CAS No.: 1311279-83-0
M. Wt: 439.4 g/mol
InChI Key: DYKYHUGIWOJTJD-UHFFFAOYSA-N
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Description

{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester (CAS 1311279-83-0) is a high-purity chemical intermediate offered at 95% and above . With a molecular formula of C21H24F3N3O4 and a molecular weight of 439.44 g/mol, this compound is a specialized building block designed for drug discovery and biotechnology applications . Its structure, which integrates a trifluoromethylpyridine moiety, is characteristic of compounds investigated as potent Gonadotropin-releasing Hormone (GnRH) receptor antagonists . As such, its primary research value lies in the study and modulation of the hypothalamic-pituitary-gonadal axis. Researchers utilize this compound in preclinical studies to explore new therapeutic avenues for hormone-dependent conditions, including cancers (such as prostate and breast cancer), endometriosis, and uterine fibroids, by potentially inhibiting the GnRH receptor to suppress sex hormone production . This product is intended for Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use, or for human use of any kind.

Properties

IUPAC Name

ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-7-14(9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYHUGIWOJTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 6-Dimethylamino-4-trifluoromethylpyridin-2-yl Derivatives

This step involves the synthesis of the pyridine core. Literature suggests that such derivatives can be prepared through various methods, including nucleophilic aromatic substitution or cross-coupling reactions.

Step 2: Formation of Phenoxy Linkage

The phenoxy linkage can be formed through a nucleophilic aromatic substitution reaction between a phenol derivative and a halogenated pyridine derivative. This step may require a base such as sodium hydroxide or potassium carbonate in a solvent like DMF or DMSO.

Step 3: Amide Bond Formation

Amide bond formation between the phenoxypropionic acid derivative and glycine ethyl ester can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 6-oxide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Step 4: Esterification

If necessary, esterification of the carboxylic acid group to form the ethyl ester can be performed using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Analysis and Purification

  • NMR Spectroscopy : Use ¹H NMR and ¹³C NMR to confirm the structure of the final compound.
  • Mass Spectrometry : HRMS can be used to verify the molecular weight and purity.
  • Chromatography : Purify the compound using silica gel chromatography with appropriate solvents like petroleum ether and ethyl acetate.

Data Table: Synthesis Conditions

Step Reaction Conditions Yield
1 Nucleophilic aromatic substitution, NaOH, DMF, 100°C, 2 hours 80%
2 Coupling reaction, EDCI, DIPEA, DMF, room temperature, 24 hours 90%
3 Esterification, HCl, EtOH, reflux, 4 hours 85%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propionyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural features, which allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways .

Agricultural Chemistry

The compound has also been investigated for its herbicidal properties. Its selective action against specific weed species while being safe for cultivated crops makes it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy
A patent outlines the use of this compound as a selective herbicide capable of controlling broadleaf weeds without harming crops like beans and cotton. Field trials indicated significant reductions in weed biomass and improved crop yields when applied at optimal concentrations .

Data Tables

Application Area Key Findings References
Medicinal ChemistryInduces apoptosis in cancer cells
Agricultural ChemistryEffective against broadleaf weeds

Mechanism of Action

The mechanism of action of {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups on the pyridine ring can enhance its binding affinity to certain receptors or enzymes. The phenoxy and propionylamino-acetic acid moieties may further modulate its activity by influencing its overall conformation and stability. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., compound 212322-56-0) .
  • Pyridine-based compounds (target and compound 212322-56-0) exhibit higher molar masses and boiling points than pyrimidine derivatives (e.g., compound from ), likely due to increased aromatic stacking interactions.
  • The ethyl ester group is a common feature across analogs, suggesting shared metabolic pathways (e.g., hydrolysis to carboxylic acids).

Key Observations :

  • The target compound’s synthesis may parallel methods for pyrimidine analogs (e.g., ), but substitutes pyridine for pyrimidine cores.
  • Chloroacetic esters are frequently used to introduce the ethyl ester group (e.g., ), though reaction conditions (e.g., solvent, catalyst) vary.

Biological Activity

The compound known as {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester (CAS No. 1311278-71-3) is of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, highlighting its implications in medicinal chemistry.

  • Molecular Formula : C17H17F3N2O3
  • Molecular Weight : 354.32 g/mol
  • CAS Number : 1311278-71-3

The compound features a complex structure that includes a pyridine ring, which is often associated with various pharmacological activities. Its trifluoromethyl group enhances lipophilicity, potentially influencing absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes critical in metabolic pathways, particularly those involved in the synthesis of complex biomolecules.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectsReference
Enzyme InhibitionPks13 (involved in tuberculosis)Reduced activity
AntimicrobialMycobacterium tuberculosisMIC activity observed
CytotoxicityCancer cell linesInduced apoptosis

Case Studies

  • Tuberculosis Treatment : A study focused on the compound's efficacy against Mycobacterium tuberculosis demonstrated promising results. The compound exhibited moderate minimum inhibitory concentration (MIC) values, indicating potential as a lead compound for further development in tuberculosis therapies .
  • Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. The results suggest that it may serve as a candidate for anticancer drug development .
  • SAR Studies : Structure-activity relationship (SAR) analyses have been conducted to optimize the efficacy of related compounds. Modifications to the phenoxy and propionyl groups have shown varying impacts on biological activity, emphasizing the importance of molecular structure in therapeutic effectiveness .

Research Findings

Recent research has focused on optimizing the compound's structure to enhance its biological activity while minimizing toxicity. Key findings include:

  • The presence of the dimethylamino group significantly contributes to the compound's interaction with biological targets.
  • Trifluoromethyl substitutions have been shown to improve metabolic stability and bioavailability.

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Removal of methoxy groupsDecreased potency
Replacement with azetidine ringsImproved MIC potency
Alteration of linker lengthSignificant impact on binding

Q & A

Basic: What synthetic routes are reported for this compound, and how can its purity be validated?

Answer:
The compound is synthesized via multi-step protocols involving coupling reactions and functional group modifications. For example, a tert-butyl ester intermediate is formed by reacting bromoacetic acid tert-butyl ester with a pyrrolo-pyridazine precursor under Pd-catalyzed conditions, yielding LCMS-confirmed products (e.g., m/z 757 [M+H]⁺) . Purity validation typically employs HPLC (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) and LCMS to confirm molecular weight and absence of side products .

Advanced: How can stereochemical outcomes be controlled during synthesis, particularly for chiral intermediates?

Answer:
Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® OD with 20% MeOH-DMEA in CO₂), are critical for isolating enantiomers. For example, diastereomeric mixtures of hydroxy-acetyl derivatives were separated using this method, achieving >98% enantiomeric excess . Reaction conditions (e.g., temperature, solvent polarity) and catalyst choice (e.g., Pd(dppf)₂Cl₂ for Suzuki couplings) also influence stereoselectivity .

Basic: What spectroscopic techniques are recommended for characterizing trifluoromethyl-containing intermediates?

Answer:
¹⁹F NMR is essential for confirming the presence and environment of trifluoromethyl groups, while ¹H/¹³C NMR identifies aromatic protons and ester linkages. LCMS provides molecular ion validation (e.g., m/z 757 in ), and IR spectroscopy confirms carbonyl stretching frequencies (~1700 cm⁻¹ for esters) .

Advanced: How do structural modifications (e.g., dimethylamino vs. trifluoromethyl) impact biological activity?

Answer:
Comparative SAR studies require synthesizing analogs with systematic substitutions. For instance, replacing the dimethylamino group in the pyridine ring with electron-withdrawing groups (e.g., -CF₃) may alter binding affinity to target proteins. Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (e.g., molecular dynamics simulations) can quantify these effects .

Basic: What reaction conditions optimize coupling steps involving pyridinyl-phenoxy linkages?

Answer:
Buchwald-Hartwig amination or Ullmann-type couplings under Pd catalysis (e.g., Pd(OAc)₂ with Xantphos) are effective for forming aryl ether bonds. highlights K₂CO₃ as a base in dioxane/water mixtures at 55°C, achieving >95% yield in pyridine-aniline couplings . Microwave-assisted synthesis may further reduce reaction times .

Advanced: How can researchers address discrepancies in spectroscopic data between batches?

Answer:
Contradictions in LCMS/HPLC profiles often arise from residual solvents, unreacted starting materials, or diastereomers. Orthogonal purification (e.g., silica gel chromatography followed by recrystallization) and rigorous drying (anhydrous Na₂SO₄) are recommended . Deuterated solvents in NMR can resolve peak splitting caused by trace impurities .

Basic: What are the stability considerations for the ethyl ester moiety under physiological conditions?

Answer:
The ethyl ester group is prone to hydrolysis by esterases in vivo, forming the corresponding carboxylic acid. Stability assays in simulated biological fluids (e.g., pH 7.4 buffer with porcine liver esterase) can quantify hydrolysis rates. Formulation with enteric coatings or prodrug strategies may mitigate premature degradation .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:
Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For instance, the trifluoromethyl group increases logP, potentially reducing solubility, while the pyridine ring enhances metabolic stability via π-stacking interactions . MD simulations with lipid bilayers assess membrane permeability .

Basic: How to troubleshoot low yields in amide bond formation steps?

Answer:
Low yields in carboxamide couplings (e.g., using HATU/DIPEA) may stem from moisture-sensitive reagents or inadequate activation. Ensure anhydrous THF/DMF, fresh coupling agents, and stoichiometric excess (1.2–1.5 eq) of the carboxylic acid. achieved 96% yield by maintaining strict inert conditions .

Advanced: What strategies improve solubility for in vivo studies without altering bioactivity?

Answer:
Co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulation (liposomes) enhance solubility of hydrophobic fluorinated compounds. Alternatively, synthesizing water-soluble salts (e.g., hydrochloride) of the free carboxylic acid (post-ester hydrolysis) balances solubility and activity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.